(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]
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Overview
Description
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is a complex organic compound characterized by its unique spiro structure, which involves two indene units connected through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a catalytic amount of a transition metal catalyst, such as rhodium or palladium, to facilitate the cyclization of 2-alkyl-1-ethynylbenzene derivatives . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for the efficient production of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene].
Chemical Reactions Analysis
Types of Reactions
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indene: A simpler compound with a single indene unit.
Spiro[indene-1,1’-cyclohexane]: Another spiro compound with different substituents.
Uniqueness
(2S)-4,5’-Dimethyl-1,1’,3,3’-tetrahydro-2,2’-spirobi[indene] is unique due to its specific spiro structure and the presence of two indene units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
63113-12-2 |
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Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
(2S)-4',5-dimethyl-2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C19H20/c1-13-6-7-15-9-19(11-17(15)8-13)10-16-5-3-4-14(2)18(16)12-19/h3-8H,9-12H2,1-2H3/t19-/m1/s1 |
InChI Key |
IZEDJVSPVPRIPS-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@]3(C2)CC4=CC=CC(=C4C3)C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC3(C2)CC4=CC=CC(=C4C3)C)C=C1 |
Origin of Product |
United States |
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